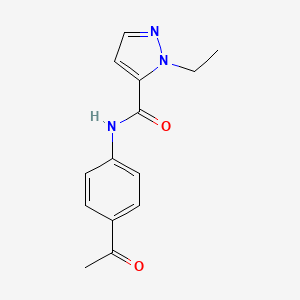

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC11446284

Molecular Formula: C14H15N3O2

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N3O2 |

|---|---|

| Molecular Weight | 257.29 g/mol |

| IUPAC Name | N-(4-acetylphenyl)-2-ethylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C14H15N3O2/c1-3-17-13(8-9-15-17)14(19)16-12-6-4-11(5-7-12)10(2)18/h4-9H,3H2,1-2H3,(H,16,19) |

| Standard InChI Key | MTYBBRSSHOYSQA-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |

| Canonical SMILES | CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Introduction

N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, a class of heterocyclic organic molecules known for their diverse biological and pharmacological activities. The compound's structure features a pyrazole core substituted with an acetylphenyl group and an ethyl group, making it a potential candidate for various chemical and biological applications.

Structural Features

The molecular structure of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be described as follows:

-

Core Structure: Pyrazole ring (a five-membered heterocyclic ring containing two nitrogen atoms).

-

Substituents:

-

A carboxamide group (-CONH-) attached at the 5th position.

-

An ethyl group (-CH2CH3) at the 1st position.

-

A para-acetylphenyl group (-C6H4COCH3) at the nitrogen atom.

-

This arrangement contributes to its stability and reactivity under various conditions.

Synthesis Pathway

The synthesis of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves:

-

Formation of the Pyrazole Core:

-

Reacting hydrazine derivatives with β-diketones under acidic or basic conditions.

-

-

Substitution Reactions:

-

Introducing the acetylphenyl group via electrophilic substitution.

-

-

Carboxamide Functionalization:

-

Coupling reactions using activated carboxylic acids or derivatives (e.g., acid chlorides).

-

The exact conditions (temperature, solvent, catalyst) depend on the desired yield and purity.

Analytical Characterization

To confirm the identity and purity of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, the following techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation (proton and carbon environments). |

| Infrared Spectroscopy (IR) | Functional group identification (e.g., C=O stretch). |

| Mass Spectrometry (MS) | Molecular weight confirmation. |

| Elemental Analysis | Verification of molecular formula. |

Applications

The compound's applications span across several fields:

-

Medicinal Chemistry:

-

A scaffold for designing anti-inflammatory or anticancer drugs.

-

-

Material Science:

-

Potential use in creating functionalized polymers or coatings due to its stability.

-

-

Chemical Biology:

-

A probe for studying enzyme interactions or receptor binding.

-

Future Research Directions

Further studies are necessary to explore the full potential of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide:

-

Pharmacological Evaluation:

-

Screening against enzyme targets (e.g., COX, lipoxygenase).

-

-

Toxicity Studies:

-

Assessing safety profiles in vitro and in vivo.

-

-

Synthetic Modifications:

-

Introducing additional substituents to enhance activity or solubility.

-

This comprehensive overview highlights the importance of N-(4-acetylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a promising compound for future research and development in chemistry and biology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume